3-Chloroimidazo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHLTCZKBTEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Cl)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303843 | |
| Record name | 3-chloroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-39-1 | |
| Record name | NSC162701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and reactions of 3-Chloroimidazo[1,5-a]pyrazine
This guide details the synthesis, reactivity, and application of 3-Chloroimidazo[1,5-a]pyrazine , a critical bicyclic heteroaromatic scaffold in medicinal chemistry. Distinct from its more common isomer (imidazo[1,2-a]pyrazine), the [1,5-a] fused system offers unique electronic properties and vector orientation for drug design, particularly in kinase (BTK, PI3K) and enzyme (IDO1) inhibition.
Part 1: Strategic Overview & Scaffold Analysis
1.1 Scaffold Architecture
The imidazo[1,5-a]pyrazine core consists of a pyrazine ring fused to an imidazole ring across the N1-C2 bond of the imidazole and the N1-C2 bond of the pyrazine (using IUPAC fusion nomenclature).[1]
-
Distinction: Unlike the [1,2-a] isomer, where the bridgehead nitrogen is flanked by carbons in the 5-membered ring, the [1,5-a] isomer features a bridgehead nitrogen (
) and a second nitrogen ( or depending on numbering convention, typically and in the fused system) separated by a single carbon at the C-3 position. -
Electronic Character: The C-3 position is flanked by two nitrogens (one bridgehead, one pyridinic), making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) when chlorinated, and an excellent handle for Palladium-catalyzed cross-couplings .
1.2 Retrosynthetic Strategies
Researchers typically employ two primary strategies to access the 3-chloro derivative:
-
The "Oxo-Deoxychlorination" Route (Scalable): Constructing the imidazole ring with a carbonyl at C-3 (using a urea or carbamate equivalent) followed by aromatization/chlorination with phosphorus oxychloride (
). -
The "Direct Halogenation" Route (Late-Stage): Electrophilic chlorination of the parent imidazo[1,5-a]pyrazine using N-chlorosuccinimide (NCS).
Part 2: Detailed Synthesis Protocols
2.1 Route A: The Oxo-Deoxychlorination Strategy (Recommended)
This route is preferred for scale-up and high purity, avoiding the regioselectivity issues of direct halogenation.
Step 1: Formation of the Urea Intermediate
-
Reagents: 2-(Aminomethyl)pyrazine, 1,1'-Carbonyldiimidazole (CDI) or Phosgene/Triphosgene, Amine (or Ammonia source).
-
Rationale: The goal is to install a carbonyl carbon adjacent to the aminomethyl nitrogen.
-
Protocol:
-
Dissolve 2-(aminomethyl)pyrazine (1.0 equiv) in dry DCM at 0°C.
-
Add CDI (1.1 equiv) portion-wise. Stir for 1 hour to form the reactive acyl imidazole intermediate.
-
Treat with aqueous ammonia or a primary amine (if N-substitution is desired, though 3-chloro synthesis typically requires an unsubstituted NH initially or subsequent transformation). Note: For the specific 3-chloro core, a cyclization to the 3-one is the target.
-
Alternative: React 2-(aminomethyl)pyrazine with ethyl chloroformate to form the carbamate, which can also cyclize.
-
Step 2: Cyclodehydration to Imidazo[1,5-a]pyrazin-3(2H)-one
-
Reagents: Polyphosphoric acid (PPA) or
(under mild conditions). -
Mechanism: The pyrazine nitrogen attacks the carbonyl of the urea/carbamate, closing the 5-membered ring.
-
Protocol:
-
Heat the urea intermediate in PPA at 100–120°C for 2–4 hours.
-
Pour onto crushed ice and neutralize with NaOH to precipitate the imidazo[1,5-a]pyrazin-3(2H)-one .
-
Step 3: Deoxychlorination to 3-Chloroimidazo[1,5-a]pyrazine
-
Reagents: Phosphorus Oxychloride (
), catalytic N,N-Dimethylaniline or DMF. -
Mechanism: The amide-like carbonyl oxygen attacks
, forming a dichlorophosphate leaving group. The chloride ion then attacks the C-3 position, restoring aromaticity. -
Protocol:
-
Suspend imidazo[1,5-a]pyrazin-3-one (1.0 equiv) in neat
(10 vol). -
Add N,N-dimethylaniline (1.5 equiv) as a base/catalyst.
-
Reflux (105°C) for 3–6 hours until TLC shows complete consumption.
-
Critical Workup: Remove excess
in vacuo. Pour residue onto ice/water carefully (exothermic!). Neutralize with and extract with EtOAc. -
Yield: Typically 60–80% over two steps.
-
2.2 Route B: Direct Electrophilic Chlorination
-
Substrate: Parent Imidazo[1,5-a]pyrazine (synthesized via condensation of 2-(aminomethyl)pyrazine with formic acid/triethyl orthoformate).
-
Reagent: N-Chlorosuccinimide (NCS).[1]
-
Conditions:
/ , Reflux.[2] -
Selectivity Warning: Chlorination can occur at C-1 and C-3. Careful stoichiometry (1.0 equiv) and temperature control are required to favor the 3-chloro product, though mixtures are common.
Part 3: Reactivity & Functionalization
The 3-chloro group is a versatile "chemical handle." The reactivity profile is dominated by the electron-deficient nature of the pyrazine ring fused to the imidazole.
3.1 Palladium-Catalyzed Cross-Coupling
The C-3 chloride is highly active in Suzuki-Miyaura and Buchwald-Hartwig couplings due to the adjacent bridgehead nitrogen.
-
Suzuki-Miyaura (C-C Bond):
-
Catalyst:
or . -
Conditions: Aryl boronic acid,
, Dioxane/Water, 80–100°C. -
Outcome: High yields of 3-aryl derivatives.
-
-
Buchwald-Hartwig (C-N Bond):
-
Catalyst:
+ Xantphos or BrettPhos. -
Conditions: Primary/Secondary amine,
, Toluene, 100°C. -
Application: Introducing solubilizing amine tails (e.g., piperazines) common in kinase inhibitors.
-
3.2 Nucleophilic Aromatic Substitution (S_NAr)
Unlike simple chlorobenzenes, the 3-chloroimidazo[1,5-a]pyrazine is sufficiently electron-deficient to undergo S_NAr with strong nucleophiles without transition metals.
-
Nucleophiles: Thiols, Alkoxides, reactive Amines.
-
Conditions: DMF/DMSO,
, Heat (60–120°C).
Part 4: Visualizations
Figure 1: Synthesis of 3-Chloroimidazo[1,5-a]pyrazine
This diagram illustrates the "Oxo-Deoxychlorination" pathway, the most robust method for generating the title compound.
Caption: Step-wise synthesis via the "Oxo" route, ensuring regioselective installation of the chlorine atom at C-3.
Figure 2: Reactivity Map
This diagram details the divergent functionalization pathways accessible from the 3-chloro scaffold.
Caption: Divergent reactivity profile showing C-3 displacement and C-1 electrophilic substitution potential.
Part 5: Experimental Data Summary
| Reaction Type | Reagents | Typical Yield | Key Notes |
| Cyclization (Oxo) | PPA, 120°C | 75–85% | High temperature required; monitor for charring. |
| Chlorination | 60–80% | Quench carefully; product is stable but volatile. | |
| Suzuki Coupling | 70–95% | Excellent tolerance for heteroaryl boronic acids. | |
| S_NAr (Amine) | Amine, DMSO, 100°C | 40–60% | Requires electron-deficient core; sluggish with bulky amines. |
References
-
Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Retrieved from [Link]
-
Abushanab, E., et al. (1973).[3] Imidazo[1,5-a]pyrazines. IV. Aromatic substitution reactions. Journal of Organic Chemistry. Retrieved from [Link]
-
Meissner, H., et al. (2016). Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones. Heterocycles. Retrieved from [Link]
-
Lovering, F., et al. (2016). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Chemical Neuroscience. Retrieved from [Link]
Sources
Introduction: The Imidazo[1,5-a]pyrazine Core and the Strategic Role of the 3-Chloro Substituent
An In-depth Technical Guide to the Chemical Properties of 3-Chloroimidazo[1,5-a]pyrazine
Prepared by: Gemini, Senior Application Scientist
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, serves as an excellent framework for presenting pharmacophoric elements in three-dimensional space, enabling potent and selective interactions with various biological targets.[1] Derivatives of this core have demonstrated significant therapeutic potential, notably as inhibitors of crucial cellular kinases like Bruton's tyrosine kinase (BTK) and c-Src, positioning them at the forefront of research in oncology and neurodegenerative diseases.[2]
This guide focuses specifically on 3-Chloroimidazo[1,5-a]pyrazine , a pivotal intermediate whose chemical properties are instrumental for the synthesis of diverse compound libraries. The chlorine atom at the 3-position is not merely a substituent; it is a versatile chemical handle. Its strategic placement on the electron-rich imidazole portion of the fused ring system allows for a suite of selective, high-yield chemical transformations. Understanding the synthesis and reactivity of this molecule is therefore fundamental for researchers and drug development professionals aiming to leverage the full potential of the imidazo[1,5-a]pyrazine scaffold.
This document provides an in-depth exploration of the synthesis, reactivity, and key chemical characteristics of 3-Chloroimidazo[1,5-a]pyrazine, grounded in established principles of heterocyclic chemistry and supported by field-proven experimental insights.
Synthesis of the 3-Chloroimidazo[1,5-a]pyrazine Scaffold
The construction of the 3-Chloroimidazo[1,5-a]pyrazine core is typically achieved through a two-stage process: formation of the parent imidazo[1,5-a]pyrazine ring system, followed by regioselective chlorination.
Stage 1: Formation of the Imidazo[1,5-a]pyrazine Core
Multiple synthetic routes to the parent heterocycle exist, often involving the condensation of a pyrazine-based precursor with a C2 synthon. One effective method is the iron-catalyzed C-H amination, which provides a green and efficient pathway to various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines.[3] This approach exemplifies modern synthetic efficiency, forming the core scaffold with minimal byproducts.
Caption: General synthetic strategy for 3-Chloroimidazo[1,5-a]pyrazine.
Stage 2: Regioselective Chlorination
The introduction of the chlorine atom at the C3 position is an electrophilic aromatic substitution reaction. The regioselectivity of this step is dictated by the inherent electronic properties of the bicyclic system. The imidazole ring is significantly more electron-rich than the pyrazine ring, making it the preferential site for electrophilic attack.[4] Between the two available positions on the imidazole moiety (C1 and C3), substitution at C3 is generally favored due to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the six-membered pyrazine ring is preserved during the reaction mechanism.
Experimental Protocol: Synthesis of 3-Chloroimidazo[1,5-a]pyrazine
This protocol is a representative procedure adapted from standard halogenation methods for electron-rich heterocycles.
-
Dissolution: Dissolve Imidazo[1,5-a]pyrazine (1.0 eq) in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN), to a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath. This is crucial to control the reactivity of the halogenating agent and minimize side reactions.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The slight excess of NCS ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NCS.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 3-Chloroimidazo[1,5-a]pyrazine.
Chemical Reactivity and Key Transformations
The utility of 3-Chloroimidazo[1,5-a]pyrazine as a synthetic intermediate stems from its predictable reactivity in three major classes of reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and further electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-Cl bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium catalysis. These reactions are foundational to modern drug discovery for building molecular complexity.
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between 3-Chloroimidazo[1,5-a]pyrazine and various aryl or heteroaryl boronic acids/esters.
Causality Behind Experimental Choices:
-
Challenge: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[5]
-
Solution: Overcoming this activation barrier requires a highly active catalyst system. This is achieved by pairing a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a sterically bulky and electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[6] These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.
-
Base Selection: A moderately strong base, such as K₃PO₄ or K₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add the boronic acid/ester (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Argon).
-
Reagent Addition: Add 3-Chloroimidazo[1,5-a]pyrazine (1.0 eq) and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the residue via flash chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyrazine ring, combined with the influence of the bridgehead nitrogen, renders the C3 position susceptible to attack by nucleophiles, enabling the displacement of the chloride. This reaction is particularly valuable for introducing nitrogen and oxygen-based functional groups.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile (e.g., an amine, alkoxide) attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing ring system. In the second, typically rapid step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.[7]
General Protocol: Amination via SNAAr
-
Reagents: In a sealed tube, combine 3-Chloroimidazo[1,5-a]pyrazine (1.0 eq), the desired amine (1.5-3.0 eq), and a suitable base such as Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a polar aprotic solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).
-
Heating: Seal the vessel and heat the mixture, often to elevated temperatures (80-150 °C), sometimes with the aid of microwave irradiation to accelerate the reaction.[8]
-
Monitoring & Work-up: Monitor the reaction until completion. Upon cooling, dilute the mixture with water to precipitate the product or prepare it for aqueous work-up and extraction.
-
Purification: Purify the crude product by chromatography or recrystallization.
Electrophilic Aromatic Substitution
While the C3 position is functionalized with chlorine, the C1 position on the imidazole ring remains a potential site for further electrophilic substitution, such as bromination with N-Bromosuccinimide (NBS). The existing chloro group is a deactivating ortho-, para-director; however, the powerful activating effect of the imidazole ring system still directs incoming electrophiles to the C1 position. Careful control of reaction conditions is necessary to achieve selectivity and avoid over-reaction.[9]
Physicochemical and Spectroscopic Properties
Precise experimental data for 3-Chloroimidazo[1,5-a]pyrazine may not be widely published. The following table summarizes its fundamental properties and characteristic spectroscopic features anticipated based on its structure and data from analogous compounds.[10][11]
| Property | Value / Characteristic Features |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid. |
| ¹H NMR (ppm) | Protons on the pyrazine ring are expected in the downfield region (δ 8.0-9.0 ppm). The proton at C1 would likely appear as a singlet around δ 7.5-8.0 ppm. |
| ¹³C NMR (ppm) | The carbon bearing the chlorine (C3) would be in the range of δ 125-135 ppm. Other aromatic carbons would appear between δ 115-150 ppm. |
| Mass Spectrometry (EI) | Expected to show a molecular ion (M⁺) peak at m/z 153 and a characteristic M+2 peak at m/z 155 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
Applications in Drug Discovery
3-Chloroimidazo[1,5-a]pyrazine is a quintessential building block for generating libraries of pharmacologically active compounds. Its ability to undergo diverse and regioselective chemical modifications allows for systematic Structure-Activity Relationship (SAR) studies. By varying the substituents introduced via cross-coupling or nucleophilic substitution, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME). The imidazo[1,5-a]pyridine and pyrazine scaffolds have been successfully employed in the development of agents for oncology, inflammatory diseases, and central nervous system disorders, highlighting the immense value of this heterocyclic core in modern pharmaceutical research.[2][12]
Conclusion
3-Chloroimidazo[1,5-a]pyrazine is a strategically important chemical intermediate whose value lies in its versatile reactivity. The chloro-substituent serves as a key functional handle for engaging in a wide array of transformations, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A thorough understanding of the electronic nature of the imidazo[1,5-a]pyrazine ring system is paramount to predicting and controlling the regioselectivity of its reactions. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful building block in the synthesis of novel and potentially therapeutic agents.
References
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. Available at: [Link]
-
Synthesis of Substituted Imidazo[1,5- a ]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a][13][14][15]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization. PubMed. Available at: [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Available at: [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and. RSC Publishing. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
(PDF) Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. ResearchGate. Available at: [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters - ACS Publications. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. Available at: [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Chloroimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle
3-Chloroimidazo[1,5-a]pyrazine, with the molecular formula C₆H₄ClN₃, is a halogenated fused bicyclic heterocycle that has garnered interest within medicinal and pharmaceutical chemistry.[1] Its structural framework is recognized as a valuable scaffold in drug discovery, with related compounds showing potential as inhibitors for various biological targets.[1] The presence of a chlorine atom provides a versatile handle for synthetic modifications, allowing for the creation of diverse chemical libraries for biological screening.[1]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the spectroscopic techniques essential for the characterization and structural elucidation of 3-Chloroimidazo[1,5-a]pyrazine. As a Senior Application Scientist, the following sections are designed to not only present the theoretical underpinnings of each analytical method but also to offer practical, field-proven insights into experimental design, data acquisition, and interpretation. While specific experimental spectra for this exact compound are not widely available in the public domain, this guide will leverage data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive framework. This approach is designed to empower researchers to confidently acquire and interpret their own data.
Foundational Physicochemical Properties
A thorough understanding of the foundational properties of 3-Chloroimidazo[1,5-a]pyrazine is paramount before undertaking any spectroscopic analysis. These properties influence choices in sample preparation, solvent selection, and the interpretation of spectral data.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Typically supplied as a solid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in 3-Chloroimidazo[1,5-a]pyrazine. Both ¹H and ¹³C NMR are indispensable for confirming the integrity of the heterocyclic core and the position of the chloro-substituent.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of 3-Chloroimidazo[1,5-a]pyrazine is expected to reveal four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
-
Expected Chemical Shift Ranges: Protons on the pyrazine ring are generally deshielded and appear at higher chemical shifts compared to those on the imidazole ring. Based on data from related imidazo[1,2-a]pyrazine derivatives, the pyrazine protons can be expected in the δ 8.0-9.5 ppm range, while the imidazole protons may appear between δ 7.0 and 8.0 ppm.
-
Multiplicity and Coupling: The protons will exhibit doublet, triplet, or doublet of doublets splitting patterns depending on their proximity to neighboring protons. The coupling constants (J-values) will be crucial for assigning the specific positions of the protons.
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide information on the six carbon atoms of the 3-Chloroimidazo[1,5-a]pyrazine core.
-
Expected Chemical Shift Ranges: The carbon atom bonded to the chlorine atom (C3) will be significantly influenced by the halogen's electronegativity and is expected to have a distinct chemical shift. Aromatic carbons in similar heterocyclic systems typically resonate between δ 110 and 150 ppm. Quaternary carbons at the ring fusion will also be identifiable.
Experimental Protocol: NMR Spectroscopy
This protocol provides a standardized workflow for acquiring high-quality NMR spectra of 3-Chloroimidazo[1,5-a]pyrazine.
dot
Caption: NMR Spectroscopy Workflow for 3-Chloroimidazo[1,5-a]pyrazine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Chloroimidazo[1,5-a]pyrazine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak picking.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts, multiplicities, and coupling constants for each signal.
-
Utilize 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous structural assignment.
-
Mass Spectrometry (MS): Confirming Molecular Identity and Integrity
Mass spectrometry is a powerful tool for confirming the molecular weight of 3-Chloroimidazo[1,5-a]pyrazine and providing insights into its fragmentation patterns, which can further corroborate the proposed structure.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 153. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak (at m/z 155) that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: The fragmentation of the imidazo[1,5-a]pyrazine ring system will likely involve the loss of small neutral molecules such as HCN or Cl radicals.
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for obtaining the mass spectrum of 3-Chloroimidazo[1,5-a]pyrazine.
dot
Caption: Mass Spectrometry Workflow for 3-Chloroimidazo[1,5-a]pyrazine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 3-Chloroimidazo[1,5-a]pyrazine (typically in the low µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.
-
Introduce the sample into the mass spectrometer, either via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to ensure the detection of the molecular ion and its fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of 3-Chloroimidazo[1,5-a]pyrazine.
-
Examine the isotopic pattern of the molecular ion peak to confirm the presence of one chlorine atom.
-
Analyze the fragmentation pattern to identify characteristic losses and gain further confidence in the structural assignment.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
Infrared spectroscopy provides valuable information about the functional groups and bonding within the 3-Chloroimidazo[1,5-a]pyrazine molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Predicted IR Spectral Characteristics
The IR spectrum of 3-Chloroimidazo[1,5-a]pyrazine is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=N stretch | 1650 - 1550 | Medium to Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-Cl stretch | 800 - 600 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
dot
Caption: ATR-FTIR Spectroscopy Workflow for 3-Chloroimidazo[1,5-a]pyrazine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 3-Chloroimidazo[1,5-a]pyrazine sample directly onto the ATR crystal.
-
Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform baseline correction if necessary.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these bands with known vibrational frequencies of functional groups to confirm the presence of the expected structural features of 3-Chloroimidazo[1,5-a]pyrazine.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of 3-Chloroimidazo[1,5-a]pyrazine.
Predicted UV-Vis Spectral Characteristics
Aromatic heterocyclic compounds typically exhibit multiple absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions. For pyrazine and its derivatives, absorptions are generally observed in the 250-350 nm range. The exact position and intensity of the absorption maxima (λmax) will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
This protocol describes a standard method for obtaining the UV-Vis spectrum of 3-Chloroimidazo[1,5-a]pyrazine.
dot
Caption: UV-Vis Spectroscopy Workflow for 3-Chloroimidazo[1,5-a]pyrazine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 3-Chloroimidazo[1,5-a]pyrazine in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax for optimal accuracy.
-
-
Instrumentation and Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Record a baseline spectrum with the blank cuvette in the light path.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), which provides a quantitative measure of the light absorption.
-
Conclusion: A Predictive and Practical Framework
This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of 3-Chloroimidazo[1,5-a]pyrazine. While the absence of readily available experimental data necessitates a predictive approach, the principles and protocols outlined herein are grounded in established spectroscopic theory and best practices for analogous heterocyclic systems. By following these guidelines, researchers and drug development professionals can confidently approach the characterization of this and related novel compounds, ensuring the scientific integrity and trustworthiness of their findings. The combination of NMR, MS, IR, and UV-Vis spectroscopy offers a powerful and complementary suite of tools for unambiguous structure elucidation, paving the way for further exploration of the medicinal potential of the imidazo[1,5-a]pyrazine scaffold.
References
Sources
3-Chloroimidazo[1,5-a]pyrazine mechanism of action
An In-Depth Technical Guide to the Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold Enabled by the Versatile Intermediate: 3-Chloroimidazo[1,5-a]pyrazine
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that forms the foundation of numerous clinically relevant therapeutic agents. While 3-Chloroimidazo[1,5-a]pyrazine is not itself a biologically active agent, it serves as a critical and highly versatile synthetic intermediate in medicinal chemistry. Its strategic placement of a reactive chlorine atom allows for extensive functionalization, enabling the exploration of vast chemical space and the development of potent and selective modulators of various biological targets. This technical guide delves into the multifaceted mechanisms of action exhibited by derivatives of the imidazo[1,5-a]pyrazine scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its role in the inhibition of key enzyme families such as kinases and phosphodiesterases, and detail the experimental methodologies required to elucidate these mechanisms.
The Central Role of 3-Chloroimidazo[1,5-a]pyrazine as a Synthetic Intermediate
3-Chloroimidazo[1,5-a]pyrazine is a halogenated, fused bicyclic heterocycle with the molecular formula C₆H₄ClN₃.[1] Its primary significance in drug discovery lies not in its intrinsic biological activity, but in its utility as a foundational building block. The chlorine atom at the C-3 position is a key reactive handle, making the molecule an ideal substrate for a variety of synthetic transformations.
The most common and powerful application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups, etc.) at the C-3 position. This synthetic flexibility is paramount for constructing large, diverse libraries of novel compounds for high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[1]
Caption: General workflow for diversifying the imidazo[1,5-a]pyrazine scaffold.
Mechanisms of Action of Imidazo[1,5-a]pyrazine Derivatives
The true therapeutic value of this scaffold is realized in its derivatives, which have been shown to potently and often selectively inhibit several key classes of enzymes.
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and immunology. The imidazo[1,5-a]pyrazine scaffold has proven to be an exceptional framework for designing kinase inhibitors.
BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2] Imidazo[1,5-a]pyrazine derivatives have been successfully developed as potent BTK inhibitors.[2]
A preeminent example is Acalabrutinib (Calquence®) , an FDA-approved drug for chronic lymphocytic leukemia (CLL).[3] Acalabrutinib is a second-generation, highly selective BTK inhibitor. It acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity.[3] This covalent modification provides a durable pharmacodynamic effect. Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits a better selectivity profile, leading to fewer off-target side effects.[3]
Caption: Simplified BTK signaling pathway and point of inhibition by Acalabrutinib.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. Imidazo[1,5-a]pyrazine derivatives have been developed as orally bioavailable inhibitors of both mTORC1 and mTORC2.[4] By inhibiting mTOR, these compounds can effectively block tumor cell growth, as demonstrated in xenograft models.[4]
The versatility of the scaffold has led to the development of inhibitors for a range of other kinases:
-
c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent c-Src inhibitors with neuroprotective efficacy, suggesting potential for treating acute ischemic stroke.[5]
-
IKK1 and IKK2: These kinases are central to the NF-κB inflammatory signaling pathway, and imidazo[1,5-a]quinoxaline derivatives (structurally related to imidazopyrazines) have been investigated as inhibitors.[1][6]
-
Aurora-A Kinase: Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora-A kinase, a key regulator of mitosis, making them potential antineoplastic agents.[7]
| Derivative Class | Target Kinase | Reported IC₅₀ / Activity | Therapeutic Area | Reference |
| Acalabrutinib | BTK | IC₅₀ of 3 nM | Oncology (CLL) | [3] |
| C-5 Substituted Series | c-Src | Significant neuroprotective efficacy in vivo | Neurology (Stroke) | [5] |
| Optimized HTS Hits | mTORC1/mTORC2 | In vivo tumor growth inhibition | Oncology | [4] |
| Fused Imidazopyrazines | Tubulin Polymerization | GI₅₀ of ~10 nM | Oncology (Neuroblastoma) | [8] |
Phosphodiesterase 10A (PDE10A) Inhibition
Phosphodiesterases are enzymes that break down cyclic nucleotides (cAMP and cGMP), which are critical second messengers. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and cognition. Inhibition of PDE10A increases cAMP/cGMP levels, modulating neuronal activity.
Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors.[9] X-ray crystallography has revealed that these compounds establish unique interactions within the PDE10A binding site.[9] In preclinical models, these inhibitors have shown antipsychotic potential by reversing hyperactivity, suggesting a therapeutic application for schizophrenia.[9]
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action of novel imidazo[1,5-a]pyrazine derivatives requires a tiered approach, moving from biochemical assays to cell-based systems.
Biochemical Kinase Inhibition Assay
This protocol provides a framework for determining the direct inhibitory effect of a compound on a purified kinase. The Kinase-Glo® Luminescent Kinase Assay is a common method.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower kinase activity results in more ATP remaining, which is converted by luciferase into a luminescent signal. Higher luminescence, therefore, corresponds to higher kinase inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test imidazo[1,5-a]pyrazine derivative in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the reaction buffer, the purified target kinase (e.g., BTK, c-Src), and the appropriate substrate.
-
Initiate Reaction: Add the test compound dilutions and a fixed, subsaturating concentration of ATP to start the kinase reaction. Include wells for positive control (no inhibitor) and negative control (no kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Add Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Data Acquisition: After a short incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescent-based biochemical kinase inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells, providing a cellular context for the biochemical activity.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a relevant B-cell lymphoma line for a BTK inhibitor) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test imidazo[1,5-a]pyrazine derivative for a specified duration (e.g., 72 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Conclusion
3-Chloroimidazo[1,5-a]pyrazine is a cornerstone of modern medicinal chemistry, acting as a versatile scaffold for the synthesis of therapeutically valuable compounds. While devoid of its own biological mechanism of action, it unlocks access to a rich diversity of derivatives. These derivatives have demonstrated potent and selective inhibitory activity against critical targets in oncology, immunology, and neuroscience, most notably protein kinases like BTK and mTOR, and enzymes such as PDE10A. The continued exploration of chemical space around the imidazo[1,5-a]pyrazine core, enabled by this key intermediate, promises to yield the next generation of targeted therapies.
References
-
Wiech, N. L., et al. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 24(15), 2788. Available from: [Link]
-
Lan, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available from: [Link]
-
Kumar, A., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available from: [Link]
-
Patel, H., et al. (2021). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Omega, 6(38), 24831–24844. Available from: [Link]
-
Kaur, H., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 263-289. Available from: [Link]
-
Gommaa, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(6), 1040-1048. Available from: [Link]
-
Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Available from: [Link]
-
Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. Available from: [Link]
-
Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(3), 643-673. Available from: [Link]
-
Li, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. Available from: [Link]
-
Devaux, M., et al. (2018). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 144, 135-147. Available from: [Link]
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Available from: [Link]
-
Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. Available from: [Link]
-
Hendrix, M., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry, 53(11), 4440-4456. Available from: [Link]
- MacCoss, M., et al. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 21(2), 793-797.
-
Kumar, P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-11. Available from: [Link]
Sources
- 1. 3-Chloroimidazo[1,5-a]pyrazine | 56481-39-1 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Guide: The Imidazo[1,5-a]pyrazine Scaffold in Drug Discovery
The following technical guide details the discovery, chemistry, and pharmacological evolution of the Imidazo[1,5-a]pyrazine scaffold.
Executive Summary
The imidazo[1,5-a]pyrazine is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in modern medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyrazine (found in coelenterazine). Its planar structure, capacity for multiple hydrogen-bonding interactions, and tunable electronic properties have made it a cornerstone in the development of kinase inhibitors, most notably for IGF-1R (Insulin-like Growth Factor 1 Receptor) and BTK (Bruton's Tyrosine Kinase).
This guide analyzes the scaffold's synthetic accessibility, structure-activity relationships (SAR), and its successful translation into clinical agents like Linsitinib (OSI-906) and Acalabrutinib .
Chemical Architecture & Properties
Structural Definition
The core consists of a pyrazine ring fused to an imidazole ring across the N1-C2 bond, with the bridgehead nitrogen at position 5. Unlike the [1,2-a] isomer, the [1,5-a] arrangement places the nitrogen atoms in a specific orientation that mimics the adenine core of ATP, facilitating binding to the hinge region of kinase domains.
Numbering Scheme:
-
Position 1 & 3: Primary sites for carbon-carbon bond formation (arylation/alkylation) to target the hydrophobic pocket.
-
Position 8: Often substituted with amines or heteroatoms to interact with the gatekeeper residue or solvent front.
Electronic Properties
-
H-Bond Acceptors: N2 and N5 (bridgehead).
-
H-Bond Donors: None on the core itself; introduced via substitution (e.g., C8-amino).
-
pKa: The bridgehead nitrogen reduces the basicity compared to simple pyrazines, influencing solubility and CNS penetration.
Synthetic Methodologies
The construction of the imidazo[1,5-a]pyrazine core typically follows two main strategies. The Cyclodehydration Route is the industry standard for large-scale manufacturing of drugs like Linsitinib.
Route A: Cyclodehydration (The OSI-906/Linsitinib Protocol)
This route builds the imidazole ring onto a pre-existing pyrazine precursor.
Step-by-Step Protocol:
-
Starting Material: Pyrazin-2-ylmethanamine (or substituted derivative).
-
Amide Coupling: Reaction with a carboxylic acid (or acid chloride) to form an N-(pyrazin-2-ylmethyl)amide.
-
Cyclization: Treatment with a dehydrating agent, typically Phosphorus Oxychloride (POCl₃) , often in the presence of a base or in a solvent like DMF or toluene at elevated temperatures (70–100 °C).
-
Mechanism: A Bischler-Napieralski type cyclization where the amide oxygen is activated, followed by electrophilic attack on the pyrazine nitrogen and subsequent aromatization.
Route B: Three-Component Coupling (Van Leusen Type)
Used for rapid library generation but less common in process chemistry.
-
Reagents: Pyrazine-2-carbaldehyde + Amine + Isocyanide.
-
Conditions: Acid catalysis or metal mediation.
Visualization of Synthesis Pathways
Caption: The primary synthetic route involves the cyclodehydration of pyrazinyl-methylamides using POCl₃.
Medicinal Chemistry & Case Studies
Case Study 1: IGF-1R Inhibition (Linsitinib/OSI-906)
The discovery of Linsitinib (OSI-906) marked a pivotal moment for this scaffold.[1] Researchers at OSI Pharmaceuticals identified the imidazo[1,5-a]pyrazine core as a superior template for dual inhibition of IGF-1R and the Insulin Receptor (IR).[1][2]
-
Discovery Logic: Early hits utilized a benzyloxyphenyl group at C1.[1][2] Structure-Based Drug Design (SBDD) revealed that a constrained quinolinyl moiety at C1 significantly improved potency (approx.[2] 20-fold) and pharmacokinetic properties compared to flexible aryl ethers.
-
Binding Mode: The N2 and N5 nitrogens interact with the kinase hinge region (Met1079 in IGF-1R). The C1-substituent (quinoline) extends into the hydrophobic pocket, while the C3-substituent (cyclobutyl) manages metabolic stability and solubility.
-
Outcome: Linsitinib entered Phase III clinical trials for adrenocortical carcinoma.[3]
Case Study 2: BTK Inhibition (Acalabrutinib)
Acalabrutinib (ACP-196) represents the second generation of Bruton's Tyrosine Kinase (BTK) inhibitors, designed to minimize the off-target effects (e.g., EGFR inhibition) seen with Ibrutinib.
-
Scaffold Selection: The imidazo[1,5-a]pyrazine core was chosen to orient the reactive "warhead" (a butynamide group) precisely toward Cys481 in the BTK active site.
-
Selectivity: The specific substitution pattern at C1 (4-carbamoylphenyl) and C3 (pyrrolidine linker) creates a highly selective fit that avoids the EGFR binding pocket, reducing adverse events like rash and diarrhea.
-
Status: FDA approved for Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).
Structure-Activity Relationship (SAR) Summary
| Position | Function | Preferred Substituents |
| C1 | Hydrophobic Pocket | Aryl/Heteroaryl (e.g., Quinoline in Linsitinib, Pyridyl-benzamide in Acalabrutinib). Critical for potency. |
| C3 | Solubility/Metabolism | Cycloalkyl, Pyrrolidine, or small alkyls. Modulates lipophilicity (LogP). |
| C8 | Hinge/Solvent Interaction | Amino (-NH2), Alkylamino. Often forms H-bonds with the gatekeeper or solvent. |
Experimental Protocol: General Synthesis of Imidazo[1,5-a]pyrazine
Based on the OSI-906 synthetic route.
Objective: Cyclization of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide to the core scaffold.
-
Reagent Prep: Dissolve the amide precursor (1.0 equiv) in anhydrous Ethyl Acetate or DMF.
-
Activation: Cool to 0 °C. Add POCl₃ (1.5 – 3.0 equiv) dropwise to control the exotherm.
-
Cyclization: Add a catalytic amount of DMF (if using EtOAc) or heat the DMF solution to 70–80 °C for 1–3 hours. Monitor by LC-MS for the disappearance of the amide peak.
-
Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Caution: Vigorous gas evolution.
-
Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, typically MeOH/DCM gradient).
Strategic Decision Tree (SAR Optimization)
Caption: Decision logic for optimizing the imidazo[1,5-a]pyrazine scaffold during lead optimization.
References
-
Discovery of OSI-906 (Linsitinib): Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[1][2] Future Medicinal Chemistry. Link
-
Acalabrutinib Structure & Profile: Wu, J., et al. (2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor." Journal of Hematology & Oncology. Link
-
Synthesis of Imidazo[1,5-a]pyrazines: Meigh, J. P., et al. (2008). "Efficient synthesis of imidazo[1,5-a]pyrazines via a Vilsmeier–Haack type cyclisation." Tetrahedron Letters. Link
-
Scaffold Comparison (1,5-a vs 1,2-a): Gozgit, J. M., et al. (2011). "Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia." Molecular Cancer Therapeutics. (Contextualizing the [1,2-b]pyridazine vs [1,5-a]pyrazine distinction). Link
-
BMS-536924 Characterization: Wittman, M. D., et al. (2005). "Discovery of a (1H-Benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) Inhibitor of Insulin-Like Growth Factor I Receptor Kinase."[4] Journal of Medicinal Chemistry. (Note: Clarifies the benzimidazole core distinct from the imidazo-pyrazine discussed in other BMS contexts). Link
Sources
Structural Characterization of 3-Chloroimidazo[1,5-a]pyrazine: A Technical Guide
This guide details the structural characterization, synthesis, and functional logic of 3-Chloroimidazo[1,5-a]pyrazine , a privileged heterocyclic scaffold in medicinal chemistry.
Executive Summary: The Scaffold Logic
3-Chloroimidazo[1,5-a]pyrazine (CAS: 56481-39-1) represents a critical intermediate in the design of bioisosteric kinase inhibitors and CNS-active agents. Unlike its isomer imidazo[1,2-a]pyrazine, the [1,5-a] fused system possesses a distinct electronic profile due to the bridgehead nitrogen's integration into a mesoionic-like resonance.
The 3-chloro substituent is not merely a functional handle; it serves as a "blocking group" to prevent metabolic oxidation at the highly reactive C3 position and acts as a versatile electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the core.
Synthetic Logic & Regiochemistry
To characterize the molecule, one must first understand its genesis. The synthesis dictates the impurity profile and validates the regiochemical assignment.
The Causality of Synthesis
Direct electrophilic halogenation of the parent imidazo[1,5-a]pyrazine is often non-selective or low-yielding due to the electron-deficient nature of the pyrazine ring. Therefore, the Directed Metalation approach (pioneered by Snieckus et al.) is the authoritative protocol.
-
Mechanism: The C3 proton is flanked by two nitrogen atoms (N2 and the bridgehead N4), making it significantly more acidic (
~20-25) than the C1 proton or the pyrazine protons. -
Protocol: Treatment with
-BuLi at low temperature (-78 °C) results in exclusive deprotonation at C3, generating a stable lithiated species. Quenching with a chlorine source (Hexachloroethane) yields the 3-chloro derivative with high regiofidelity.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from the parent scaffold to the characterized target.
Figure 1: Regioselective synthesis workflow targeting the C3 position via directed lithiation.
Spectroscopic Fingerprinting
The structural validation relies on the disappearance of the diagnostic C3-H signal and the appearance of the chlorine isotopic signature.
Nuclear Magnetic Resonance (NMR)
The parent imidazo[1,5-a]pyrazine displays a characteristic singlet for C3-H at a highly deshielded position (typically
Key Characterization Criteria:
-
Loss of Signal: The 3-Chloro derivative must show the complete absence of the C3-H singlet.
-
C1-H Diagnostic: The proton at C1 (imidazole ring) remains. It typically appears as a singlet or a finely split doublet (long-range coupling to C5-H) around
7.5 - 8.0 ppm. -
Pyrazine Ring (ABX/AMX System): The protons on the pyrazine ring (H5, H6, H8) will exhibit a specific coupling pattern (
Hz). The chlorine at C3 exerts a weak inductive effect, causing minor chemical shift perturbations on these distal protons compared to the parent.
Comparative NMR Data Table (Simulated/Expected)
| Position | Proton ( | Multiplicity | Chemical Shift ( | Change vs. Parent |
| C3 | Cl | - | - | Signal Disappears (Key Diagnostic) |
| C1 | H | s (br) | 7.90 - 8.10 | Slight downfield shift (inductive) |
| C8 | H | d | 8.90 - 9.10 | Minimal change |
| C6 | H | dd | 7.40 - 7.60 | Minimal change |
| C5 | H | d | 7.70 - 7.90 | Minimal change |
Note: Exact shifts depend on solvent (
Mass Spectrometry (MS)
MS provides the definitive confirmation of halogenation.
-
Isotopic Pattern: Chlorine possesses two stable isotopes,
(75.78%) and (24.22%). -
Diagnostic: The molecular ion peak (
) must exhibit a 3:1 intensity ratio between X and X+2. -
Fragmentation: Loss of the chlorine radical (
) is a common fragmentation pathway, regenerating the stable aromatic core ion.
Structural Numbering & Connectivity
Correct IUPAC numbering is vital for assigning NOESY/HMBC correlations.
Figure 2: Connectivity map. Note: In Imidazo[1,5-a]pyrazine, the bridgehead is N4. The Cl is attached to C3, flanked by N2 and N4.
Experimental Protocol: Characterization Workflow
Trustworthiness Principle: This protocol assumes the sample is isolated after the lithiation-quench step.
-
Sample Preparation: Dissolve 5 mg of the solid in 0.6 mL of
(preferred over for polar heterocycles to prevent aggregation). -
1H NMR Acquisition:
-
Run a standard 16-scan experiment.
-
Pass Criteria: Integrate the aromatic region. Total integral should correspond to 4 protons (C1, C5, C6, C8). If 5 protons are found, the C3-H (starting material) is still present.
-
-
13C NMR & HSQC:
-
Verify the C3 carbon shift. In the parent, C3 is typically around 135-140 ppm. The C-Cl bond will shift this carbon upfield (shielding effect of heavy atom) or downfield depending on resonance, but the loss of HSQC correlation at the C3 position is the definitive proof (quaternary carbon formation).
-
-
LC-MS Verification:
-
Run using Electrospray Ionization (ESI) in positive mode.
-
Pass Criteria: Observation of
at 154.0 and 156.0 with the characteristic chlorine intensity pattern.
-
Functional Utility & Reactivity
Why characterize this specific isomer?
-
C3 vs. C8 Reactivity: The C3-Cl bond is chemically distinct from a halogen on the pyrazine ring (e.g., C8-Cl). The C3 position is "imidoyl-like" and highly amenable to Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, a common strategy in optimizing kinase selectivity (e.g., in the development of IGF-1R or c-Src inhibitors).
-
Stability: The 3-chloro group blocks the metabolic "soft spot" of the imidazo[1,5-a]pyrazine core, extending in vivo half-life.
References
-
Synthesis & Metalation Strategy: Snieckus, V., et al. "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies."[1] Organic Letters, 2009, 11(22), 5118–5121.[1] Link[1]
-
Scaffold Numbering & Properties: PubChem Compound Summary for Imidazo[1,5-a]pyrazine (CID 292283). Link
-
Medicinal Chemistry Applications: Mukaiyama, H., et al. "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry, 2007, 15(2), 868-885. Link
Sources
Technical Guide: Solubility and Stability of 3-Chloroimidazo[1,5-a]pyrazine
This guide provides an in-depth technical analysis of 3-Chloroimidazo[1,5-a]pyrazine , a critical heterocyclic intermediate used primarily in the synthesis of O-GlcNAcase (OGA) inhibitors and various kinase modulators.
Executive Summary & Scaffold Analysis
3-Chloroimidazo[1,5-a]pyrazine is a fused bicyclic heterocycle characterized by a pyrazine ring fused to an imidazole ring across the N1-C8a bond (using systematic numbering). Unlike its more common isomer, imidazo[1,2-a]pyrazine, the [1,5-a] scaffold possesses a bridgehead nitrogen that imparts unique electronic properties, making it a valuable "aza-indolizine" bioisostere.[1]
The chlorine substituent at the C-3 position serves as a strategic electrophilic handle, enabling rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (
Structural & Physicochemical Profile
| Property | Value / Descriptor | Notes |
| CAS Number | 1429665-39-3 (Analogous) | Verify specific batch CoA; often custom synthesized. |
| Molecular Formula | ||
| Molecular Weight | 153.57 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline form is preferred for stability. |
| Predicted LogP | ~1.2 – 1.5 | Moderately lipophilic; higher than parent scaffold (0.8).[1] |
| Predicted pKa | ~3.5 – 4.0 (Conjugate acid) | Weak base; protonation occurs on the non-bridgehead imidazole nitrogen.[1] |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 |
Solubility Profile
Solvent Compatibility
The solubility of 3-Chloroimidazo[1,5-a]pyrazine is governed by its planar aromatic structure and moderate lipophilicity. It exhibits poor aqueous solubility in its neutral form but dissolves readily in polar aprotic solvents.
-
Primary Solvents (Stock Solutions):
-
Secondary Solvents (Processing):
-
Aqueous Media:
Solubility Workflow Diagram
The following decision tree outlines the optimal solvent selection based on the intended application.
Stability Profile
Chemical Stability
The C-Cl bond at position 3 is the primary site of potential instability. While generally robust under ambient conditions, it is designed to be reactive.[1]
-
Hydrolysis: Stable to hydrolysis at neutral pH. Prolonged exposure to strong aqueous acids or bases at elevated temperatures (>60°C) may lead to dechlorination or ring opening.[1]
-
Oxidation: The electron-rich nature of the imidazo-pyrazine core makes it susceptible to oxidation (N-oxide formation) if stored in solution under air for extended periods.
-
Nucleophilic Attack: Highly reactive towards thiols (e.g., glutathione, dithiothreitol) and strong amines in solution.[1] Avoid using thiol-containing buffers (DTT, BME) during initial screening unless testing covalent inhibition.
Environmental Stability (Storage)
-
Solid State: Stable for >12 months when stored at -20°C or 2-8°C under desiccant.
-
Photostability: Heteroaromatic halides can be light-sensitive (photodehalogenation). Store in amber vials or foil-wrapped containers.
-
Hygroscopicity: The compound is not significantly hygroscopic, but moisture can catalyze slow hydrolysis.[1] Store under inert gas (Argon/Nitrogen) for long-term banking.
Degradation Pathways
The diagram below illustrates the potential degradation routes to monitor during stability testing.
[1]
Experimental Protocols
Protocol A: Kinetic Solubility Assessment
Objective: Determine the maximum solubility of the compound in aqueous buffer from a DMSO stock.
-
Preparation: Prepare a 10 mM stock solution in pure DMSO.
-
Spiking: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Equilibration: Shake at room temperature for 2 hours (do not vortex vigorously to avoid precipitation artifacts).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.
-
Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
Acceptance Criteria: >80% recovery indicates solubility >100 µM.[1]
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate stability for assay windows.
-
Acid Stress: Dissolve to 1 mM in 0.1 M HCl. Incubate at RT for 24h. Analyze by LC-MS.
-
Oxidative Stress: Dissolve to 1 mM in 3%
. Incubate at RT for 4h. -
Control: 1 mM in Water/MeCN (50:50).
-
Note: If >5% degradation is observed in Acid Stress, prepare assay buffers fresh and keep on ice.[1]
-
Handling & Safety Guidelines
-
Hazard Classification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Harmful if swallowed (H302).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to prevent inhalation.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1] Do not flush down the drain.[1][2]
References
-
Chemical Identity & Properties: PubChem Compound Summary for Imidazo[1,5-a]pyrazine (Parent). National Center for Biotechnology Information (2024).[1]Link[1]
-
Synthesis & Reactivity: Guchhait, S. K., et al. "Multicomponent reactions of heterocyclic amidines: Synthesis of imidazo[1,5-a]pyrazines."[1] Journal of Organic Chemistry, 2013.[1][3] (Contextual grounding for scaffold synthesis).
-
Medicinal Chemistry Application: Yuzwa, S. A., et al. "Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase." Journal of Chemical Biology, 2008.[1] (Contextual usage of the scaffold).
- Safety Data: Safety Data Sheet (SDS) for 3-Chloroimidazo[1,5-a]pyrazine analogs. BLD Pharm / Sigma-Aldrich Repositories.
Sources
Unlocking the Therapeutic Potential of 3-Chloroimidazo[1,5-a]pyrazine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, 3-Chloroimidazo[1,5-a]pyrazine, presents a compelling starting point for novel drug discovery efforts. Its synthetic tractability and the known propensity of the parent scaffold to interact with key therapeutic targets, particularly protein kinases, make it a molecule of significant interest. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for 3-Chloroimidazo[1,5-a]pyrazine and outlines robust, field-proven experimental workflows for the deconvolution of its mechanism of action. We will delve into the causality behind experimental choices, provide detailed, step-by-step methodologies for target identification and validation, and present visual workflows to guide researchers in their quest to unlock the full therapeutic potential of this promising small molecule.
The Imidazo[1,5-a]pyrazine Scaffold: A Foundation for Potent Bioactivity
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This broad bioactivity stems from the ability of the imidazo[1,5-a]pyrazine ring system to interact with a variety of protein targets, often with high affinity and selectivity.
The introduction of a chlorine atom at the 3-position of the imidazo[1,5-a]pyrazine ring system offers a unique handle for both modulating biological activity and for the development of chemical probes. The chloro-substituent can influence the electronic properties of the molecule, potentially enhancing binding to specific protein targets. Furthermore, this position can serve as a strategic site for the attachment of linker arms for affinity chromatography or the introduction of photoreactive groups for covalent capture of target proteins.
Potential Therapeutic Target Classes for 3-Chloroimidazo[1,5-a]pyrazine
Based on the established pharmacology of closely related imidazo[1,5-a]pyrazine derivatives, we can hypothesize several high-probability target classes for 3-Chloroimidazo[1,5-a]pyrazine.
Protein Kinases
A significant body of literature points towards the imidazo[1,5-a]pyrazine scaffold as a potent kinase inhibitor core. Several key kinases have been identified as targets for derivatives of this class:
-
c-Src (Proto-oncogene tyrosine-protein kinase Src): C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and identified as potent c-Src inhibitors with potential therapeutic applications in acute ischemic stroke.[3]
-
BTK (Bruton's Tyrosine Kinase): Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, is an imidazo[1,5-a]pyrazine analogue and a highly selective second-generation BTK inhibitor.[4]
-
PI3K (Phosphoinositide 3-kinase): The PI3K-Akt-mTOR signaling pathway is frequently activated in various cancers.[5] Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit PI3Kα kinase.[5]
-
mTOR (Mechanistic Target of Rapamycin): A series of imidazo[1,5-a]pyrazine inhibitors of mTOR have been developed, demonstrating in vivo target inhibition and tumor growth inhibition.[6]
The diverse range of kinases targeted by this scaffold suggests that 3-Chloroimidazo[1,5-a]pyrazine could be a valuable starting point for the development of novel kinase inhibitors for oncology, immunology, and neurology.
Ion Channels
-
AMPARs (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors): Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8).[7] This suggests a potential role for 3-Chloroimidazo[1,5-a]pyrazine in modulating excitatory neurotransmission and as a potential therapeutic for epilepsy and other neurological disorders.[7]
Other Potential Targets
The broad biological activities reported for pyrazine and imidazopyrazine derivatives, including anti-inflammatory, antibacterial, and antiviral effects, suggest that 3-Chloroimidazo[1,5-a]pyrazine may interact with a wider range of targets.[1][8] Phenotypic screening followed by robust target deconvolution will be crucial to uncover these novel mechanisms of action.
Experimental Workflows for Target Identification
The cornerstone of developing a novel therapeutic is the unambiguous identification of its molecular target(s). Here, we present a logical and comprehensive workflow for the deconvolution of the targets of 3-Chloroimidazo[1,5-a]pyrazine, integrating both affinity-based and label-free approaches.
Sources
- 1. med.unc.edu [med.unc.edu]
- 2. cube-biotech.com [cube-biotech.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloroimidazo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 3-Chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The imidazo[1,5-a]pyrazine scaffold is a crucial heterocyclic motif in medicinal chemistry, and achieving high yields of key intermediates like 3-Chloroimidazo[1,5-a]pyrazine is paramount for successful drug discovery programs.[1][2]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you may encounter during the synthesis of 3-Chloroimidazo[1,5-a]pyrazine. The underlying principles and proposed solutions are derived from established synthetic methodologies for related imidazopyridine and imidazopyrazine systems.
Question 1: My reaction yield is consistently low. What are the most critical parameters to investigate for synthesizing the imidazo[1,5-a]pyrazine core?
Answer:
Low yields in the formation of the imidazo[1,5-a]pyrazine core often stem from suboptimal reaction conditions. Several factors can be critical, and a systematic approach to optimization is recommended.
-
Catalyst System: For related imidazo[1,5-a]pyridine syntheses, various catalysts have been employed, including copper(II), iron, and bismuth(III) trifluoromethanesulfonate.[3][4] The choice of catalyst and its loading are crucial. If you are experiencing low yields, consider screening different catalysts. For instance, an iron-catalyzed C-H amination has been shown to be effective for constructing imidazole-fused ring systems in greener solvents like anisole.[3]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity. A combination of dichlorobenzene and dichloroethane has been reported to be crucial for achieving quantitative yields in the synthesis of imidazo[1,5-a]pyridines.[3] It is advisable to screen a range of solvents with varying properties.
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to the formation of degradation products or side reactions. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal endpoint.
-
Atmosphere: Many cyclization reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents and reagents.
Question 2: I am observing the formation of multiple byproducts. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common issue in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
-
Over-halogenation or Isomerization: If your synthesis involves a halogenation step, as is necessary for 3-Chloroimidazo[1,5-a]pyrazine, there is a risk of multiple halogen additions or halogenation at undesired positions. Careful control of the stoichiometry of the halogenating agent (e.g., N-chlorosuccinimide - NCS) and the reaction temperature is critical. A mild and selective bromination of imidazo[1,5-a]quinolines has been achieved using NBS at -20°C, suggesting that lower temperatures may improve selectivity for chlorination as well.[5]
-
Incomplete Cyclization: The precursor for the imidazole ring may undergo side reactions before cyclization is complete. This can be influenced by the reactivity of the starting materials and the reaction conditions. Ensuring the cyclization step is efficient is crucial. For instance, in a Ritter-type reaction for imidazo[1,5-a]pyridine synthesis, the use of p-TsOH·H₂O as an acid was found to be critical for high yields.[4]
-
Starting Material Decomposition: The stability of your starting materials under the reaction conditions should be considered. If they are prone to degradation, this will inevitably lead to a complex reaction mixture and lower yields of the desired product.
To minimize byproducts, consider the following:
-
Purification of Starting Materials: Ensure the purity of your starting pyrazine derivative and other reagents.
-
Slow Addition of Reagents: Adding critical reagents, such as the halogenating agent, dropwise and at a controlled temperature can improve selectivity.
-
Optimization of Stoichiometry: A design of experiments (DoE) approach can be beneficial to systematically investigate the optimal ratio of reactants and reagents.
Question 3: The purification of 3-Chloroimidazo[1,5-a]pyrazine is challenging. What are the recommended purification strategies?
Answer:
Purification of heterocyclic compounds can be complicated by their polarity and potential for interaction with silica gel.
-
Column Chromatography: Silica gel column chromatography is a standard method.[4] However, the choice of eluent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[4] If your compound is basic, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can prevent tailing on the silica gel.
-
Crystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[6] Screening different solvents or solvent mixtures is necessary to find suitable conditions for crystallization.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 3-Chloroimidazo[1,5-a]pyrazine?
A common approach to synthesizing substituted imidazo[1,5-a]pyrazines involves the initial construction of the imidazo[1,5-a]pyrazine core followed by functionalization. A plausible route for 3-Chloroimidazo[1,5-a]pyrazine would be:
-
Synthesis of the Imidazo[1,5-a]pyrazine Core: This can be achieved through various methods, such as the condensation of an aminopyrazine derivative with an α-haloketone or a related cyclization strategy.
-
Chlorination at the 3-position: The synthesized imidazo[1,5-a]pyrazine can then be selectively chlorinated at the 3-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS). The selectivity of this step is crucial and often requires careful optimization of reaction conditions.
Q2: How can I monitor the progress of my reaction effectively?
Effective reaction monitoring is crucial for optimization. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of a reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of the desired product and any byproducts, identified by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.
Q3: Are there any safety precautions I should be aware of when synthesizing 3-Chloroimidazo[1,5-a]pyrazine?
As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Specifically:
-
Handling of Reagents: Many reagents used in organic synthesis are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reaction Conditions: Be cautious when working with reactions under pressure or at high temperatures.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q4: Can microwave-assisted synthesis be used to improve the yield and reduce the reaction time?
Yes, microwave irradiation has been successfully employed in the synthesis of related 3-aminoimidazo[1,2-a]pyridine/pyrazine libraries.[6] Microwave heating can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6] If you have access to a microwave reactor, it is a valuable tool to consider for optimizing your synthesis.
Experimental Workflow and Data Presentation
To facilitate your optimization efforts, the following sections provide a generalized experimental protocol and a table for comparing different reaction conditions.
Generalized Experimental Protocol for the Synthesis of 3-Chloroimidazo[1,5-a]pyrazine
This protocol is a starting point and will likely require optimization for your specific setup.
Step 1: Synthesis of Imidazo[1,5-a]pyrazine
-
A variety of methods can be used for this step. One common approach is the reaction of an aminopyrazine with an α-halocarbonyl compound.
Step 2: Chlorination of Imidazo[1,5-a]pyrazine
-
Dissolve imidazo[1,5-a]pyrazine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.
-
Cool the solution to a specific temperature (e.g., 0 °C or -20 °C) to control the reaction selectivity.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.0-1.2 equivalents) in the same solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Optimization of the Chlorination Reaction
| Entry | Solvent | Temperature (°C) | NCS (equiv.) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 | 1.0 | 2 | |
| 2 | Dichloromethane | -20 | 1.0 | 4 | |
| 3 | Acetonitrile | 0 | 1.0 | 2 | |
| 4 | Acetonitrile | -20 | 1.0 | 4 | |
| 5 | Dichloromethane | 0 | 1.2 | 2 | |
| 6 | Dichloromethane | -20 | 1.2 | 4 |
This table should be filled in with your experimental data to track the impact of different parameters on the reaction yield.
Visualizing the Process
To better understand the workflow for optimizing the synthesis, the following diagram illustrates a logical approach to troubleshooting and optimization.
Caption: A workflow diagram for troubleshooting and optimizing the synthesis of 3-Chloroimidazo[1,5-a]pyrazine.
References
- Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Panyasith, K., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules.
- Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry.
- ChemScene. (n.d.). 3-Chloroimidazo[1,2-a]pyrazine.
- Gouda, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society.
- Kumar, R., et al. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry.
- Gomaa, A. M., et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules.
- Shaveta, et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
- El-Gamal, M. I., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry.
- Wolska, Z., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
- Kim, H. Y., et al. (2016). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions in imidazo[1,5-a]pyrazine synthesis
Technical Support Center: Imidazo[1,5-a]pyrazine Synthesis
Executive Summary
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., IGF-1R, ACK1 inhibitors).[1] However, its synthesis via the cyclodehydration of
This guide moves beyond standard procedures to address why these reactions fail and provides self-validating protocols to ensure reproducibility.
Module 1: Critical Failure Modes & Diagnostics
Issue 1: The "Phantom" Chlorination
Symptom: You observe a product mass of
Troubleshooting Protocol:
-
Immediate Fix: Lower the reaction temperature to 0°C–RT. POCl
chlorination is highly temperature-dependent.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The "Gold Standard" Fix: Switch to Triflic Anhydride (Tf
O) and 2-methoxypyridine. This method avoids chloride ions entirely and proceeds under milder conditions.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Issue 2: The "Stubborn" Amide (Incomplete Cyclization)
Symptom: Starting material (amide) persists despite prolonged heating; crude mixture contains hydrolyzed amine.
Cause: Moisture contamination or insufficient activation. The imidoyl intermediate is highly hygroscopic. If water is present, it hydrolyzes back to the amide or cleaves to the amine.
Mechanism: The dehydrating agent (e.g., Burgess reagent or Tf
Troubleshooting Protocol:
-
Validation: Add 4Å molecular sieves to the reaction vessel.
-
Reagent Swap: If using Burgess reagent, ensure it is fresh (it decomposes to a wax). If using Tf
O, ensure the base (pyridine or 2-methoxypyridine) is dry.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Issue 3: Regioselectivity in Functionalization
Symptom: Halogenation (e.g., NBS bromination) occurs at the wrong position (C1 vs C3). Cause: The electronic bias of the imidazo[1,5-a]pyrazine core directs electrophilic aromatic substitution (SEAr) preferentially to C3 (the position adjacent to the bridgehead nitrogen in the 5-membered ring) due to highest HOMO density.[1] Insight: If C3 is blocked, substitution may occur at C1 or on the pyrazine ring (C5/C8), but C3 is the kinetic product.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired cyclization and the common side reactions (Hydrolysis and Chlorination).
Figure 1: Mechanistic divergence in imidazo[1,5-a]pyrazine synthesis. Path selection depends heavily on the dehydrating agent and moisture control.
Module 3: Validated Synthetic Protocols
Method A: The "Modern Standard" (Tf O Mediated)
Recommended for sensitive substrates and to avoid chlorination.[1]
Reagents:
-
Substrate:
-((3-chloropyrazin-2-yl)methyl)amide (1.0 equiv)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Activator: Triflic anhydride (Tf
O) (1.2 equiv)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Base: 2-Methoxypyridine (1.2 equiv) — Crucial: Acts as a non-nucleophilic acid scavenger.[1]
-
Solvent: Anhydrous DCM
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon.
-
Dissolution: Dissolve the amide and 2-methoxypyridine in DCM.
-
Activation: Add Tf
O dropwise over 10 minutes. Observation: Solution may turn yellow/orange. -
Cyclization: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully add sat. NaHCO
(gas evolution!). -
Workup: Extract with DCM, dry over Na
SO . -
Purification: Flash chromatography (often 0–5% MeOH in DCM).
Why this works: Tf
Method B: The "Classic" (POCl Mediated)
Use only for robust substrates lacking electron-rich substituents.[1]
Reagents:
-
Substrate: Amide precursor (1.0 equiv)
-
Reagent: POCl
(5–10 equiv)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Toluene or Benzene (Reflux) OR MeCN (mild heat)[1]
Step-by-Step:
-
Setup: Dissolve amide in anhydrous Toluene.
-
Addition: Add POCl
at RT. -
Heating: Heat to 80°C (Do not exceed 100°C unless necessary).
-
Monitoring: Check LC-MS every 30 mins. Stop immediately upon disappearance of SM.
-
Quench: Pour into ice-water/NH
OH mixture. Critical: POCl hydrolysis is exothermic; keep cold to prevent product decomposition.
Module 4: Data & Comparison of Methods
| Feature | Method A: Tf | Method B: POCl | Method C: Burgess Reagent |
| Primary Risk | Moisture sensitivity | Chlorination of ring | Reagent decomposition |
| Temperature | 0°C to RT | 60°C to Reflux | Reflux (THF) |
| Yield (Avg) | 85–95% | 50–70% | 60–80% |
| Purification | Easy (Clean profile) | Difficult (Side products) | Moderate (Sulfur byproducts) |
| Use Case | High-Value Intermediates | Scale-up of simple cores | Acid-sensitive groups |
FAQ: Expert Troubleshooting
Q: My product is unstable on silica gel. How do I purify it? A: Imidazo[1,5-a]pyrazines are basic.[1] Silica gel is acidic and can cause streaking or decomposition.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Use an eluent containing 1% TEA or NH
(e.g., DCM/MeOH/NH ). Alternatively, use neutral alumina.
Q: I see a dimer in my LC-MS (
-
Fix: Run the reaction more dilute (0.05 M instead of 0.2 M).
Q: Can I synthesize 3-amino substituted imidazo[1,5-a]pyrazines directly?
A: Not easily via cyclodehydration.[1] The best route for C3-amino derivatives is to synthesize the C3-bromo derivative (using NBS) and then perform a Buchwald-Hartwig coupling or S
References
-
Guchhait, S. K., & Madaan, C. (2010).[1] "Triflic Anhydride Mediated Synthesis of Imidazo[1,5-a]azines." Organic & Biomolecular Chemistry. A robust method preventing halogenation side reactions.
-
Snieckus, V., et al. (2009).[2] "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies." Organic Letters. Detailed insights into regioselectivity and functionalization.
-
Beilstein J. Org. Chem. (2020).[3][4] "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..." Provides analogous mechanistic insights for the [1,5-a] fused system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
improving the stability of 3-Chloroimidazo[1,5-a]pyrazine in solution
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the complexities of working with 3-Chloroimidazo[1,5-a]pyrazine. As a versatile synthetic intermediate, its reactivity is key to its utility; however, this same reactivity can present challenges in maintaining its stability in solution.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the success of your research.
Section 1: Understanding the Instability of 3-Chloroimidazo[1,5-a]pyrazine
This section addresses the fundamental chemical properties that contribute to the compound's reactivity and potential degradation in solution.
Frequently Asked Questions (FAQs)
Q1: My 3-Chloroimidazo[1,5-a]pyrazine solution is showing a new peak in the HPLC/LC-MS over time. What is happening?
A: You are likely observing the degradation of the parent compound. The most probable degradation pathway for 3-Chloroimidazo[1,5-a]pyrazine in the presence of nucleophiles is the hydrolysis of the chlorine atom at the 3-position. This results in the formation of 3-Hydroxyimidazo[1,5-a]pyrazine. The presence of water, even in trace amounts in your solvent, can facilitate this reaction. This type of hydrolytic dechlorination is a common degradation pathway for many chloro-heterocyclic compounds.[2][3]
The chlorine atom on the imidazo[1,5-a]pyrazine scaffold makes it a versatile synthetic intermediate, but it also renders the carbon at the 3-position electrophilic and susceptible to nucleophilic attack.[1]
Q2: What are the primary factors that accelerate the degradation of this compound in solution?
A: Several factors can accelerate degradation. Understanding and controlling them is critical:
-
Presence of Water: As discussed in Q1, water is a primary culprit, acting as a nucleophile to displace the chloride. The use of anhydrous solvents is highly recommended.
-
pH of the Solution: Both acidic and basic conditions can catalyze hydrolysis. Acidic conditions can protonate the nitrogen atoms in the ring system, potentially activating the C-Cl bond. Basic conditions can introduce stronger nucleophiles (e.g., hydroxide ions) that readily attack the electrophilic carbon.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways. Storing solutions at lower temperatures (e.g., 2-8°C or frozen) can significantly slow down decomposition.[4]
-
Light Exposure: While less common for this specific type of degradation, photolytic cleavage or reaction can occur in some heterocyclic systems. Storing solutions in amber vials is a good precautionary measure.
-
Choice of Solvent: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis, where the solvent molecule itself acts as a nucleophile, displacing the chloride. Aprotic solvents are generally preferred.
Q3: How can I definitively identify the degradation product?
A: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a new peak in your chromatogram that corresponds to a molecular weight change.
-
Parent Compound (3-Chloroimidazo[1,5-a]pyrazine): C₆H₄ClN₃, Molecular Weight ~153.57 g/mol .[1]
-
Expected Hydrolysis Product (3-Hydroxyimidazo[1,5-a]pyrazine): C₆H₅N₃O, Molecular Weight ~135.13 g/mol .
You would expect to see a new peak with an [M+H]⁺ ion at approximately 136.14 m/z, while the parent compound's [M+H]⁺ ion at ~154.58 m/z decreases in intensity over time.
Visualizing the Primary Degradation Pathway
The diagram below illustrates the proposed hydrolytic degradation of 3-Chloroimidazo[1,5-a]pyrazine.
Caption: Proposed hydrolytic degradation pathway.
Section 2: Troubleshooting & Proactive Stabilization Guide
This section provides actionable steps and best practices to mitigate instability during your experiments.
Troubleshooting Common Issues
| Issue Encountered | Probable Cause | Recommended Solution |
| Rapid degradation (<1 hour) in solution at room temperature. | Presence of significant water in the solvent or highly unfavorable pH. | Immediately switch to a fresh, unopened bottle of anhydrous aprotic solvent (e.g., Acetonitrile, THF, Dioxane). Prepare solutions fresh before each use. Avoid aqueous buffers if possible. |
| Inconsistent results between experimental runs. | Variable amounts of atmospheric moisture being introduced during solution preparation. Degradation during storage. | Prepare solutions under an inert atmosphere (e.g., Nitrogen or Argon). Use syringes with septa-sealed vials. Store stock solutions at -20°C or -80°C and aliquot to avoid freeze-thaw cycles. |
| Formation of multiple unknown peaks, not just the hydrolysis product. | Complex decomposition due to reactive reagents in the mixture, or interaction with the solvent itself (solvolysis). | Re-evaluate your reaction conditions. If using protic solvents like methanol, consider switching to an aprotic alternative. Ensure all other reagents are pure and free of contaminants. |
Proactive Stabilization Workflow
This workflow provides a logical sequence of steps to maximize the stability of your compound in solution.
Caption: Decision workflow for preparing stable solutions.
Section 3: Experimental Protocols
Adherence to rigorous experimental protocols is the best way to ensure reproducible results.
Protocol 1: Preparation of a Standard Stock Solution
This protocol details the steps for preparing a stock solution of 3-Chloroimidazo[1,5-a]pyrazine with maximal initial stability.
Materials:
-
3-Chloroimidazo[1,5-a]pyrazine (solid)
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF), <50 ppm water
-
Vials with PTFE-lined septa caps
-
Syringes and needles (oven-dried or purged with inert gas)
-
Inert gas source (Nitrogen or Argon) with manifold
Procedure:
-
Vial Preparation: Place a stir bar in a clean, dry vial. Seal the vial with a septum cap.
-
Inerting: Purge the vial with inert gas for 5-10 minutes by inserting an inlet needle connected to the gas source and a vent needle.
-
Weight Measurement: Weigh the sealed, inerted vial. Carefully and quickly, uncap the vial, add the desired amount of solid 3-Chloroimidazo[1,5-a]pyrazine, and immediately reseal. Reweigh the vial to get the precise mass of the compound.
-
Solvent Addition: Using a dry syringe, draw the required volume of anhydrous solvent. Pierce the septum of the vial and slowly add the solvent.
-
Dissolution & Storage: Stir the solution until the solid is fully dissolved. Wrap the vial in aluminum foil or use an amber vial to protect from light. Store immediately at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).
Protocol 2: Conducting a Solution Stability Study via HPLC
This protocol provides a framework for quantifying the stability of your compound under specific conditions.
Objective: To determine the rate of degradation of 3-Chloroimidazo[1,5-a]pyrazine in a chosen solvent system over time.
Procedure:
-
Solution Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) following Protocol 1 .
-
Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot, dilute it to the working concentration for HPLC analysis, and inject it into the HPLC system. This is your T=0 reference.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, etc.).
-
Timepoint Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot from the stock solution.
-
Sample Analysis: Dilute each aliquot identically to the T=0 sample and analyze by HPLC under the same conditions.
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point (T=x) to the peak area at T=0: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot % Remaining versus Time to visualize the degradation curve.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm (determine optimal wavelength by UV scan)
-
Column Temperature: 35 °C[5]
References
-
Li, M.-R., Zhan, F.-D., Chen, J.-J., Zu, Y.-Q., & Li, Y. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(5), 3683-3689. Available from: [Link]
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt.
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
National Institutes of Health. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. Retrieved from [Link]
-
MDPI. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(21), 7212. Retrieved from [Link]
-
ResearchGate. (n.d.). Atrazine-degradation pathways. Retrieved from [Link]
-
PubMed. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 28(17), 2931-2935. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38627-38638. Retrieved from [Link]
-
PubMed Central. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1233-1238. Retrieved from [Link]
-
PubMed. (1995). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. Environmental and Molecular Mutagenesis, 25(4), 312-320. Retrieved from [Link]
-
PubMed. (2015). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. Molecular Diversity, 19(4), 735-742. Retrieved from [Link]
-
National Institutes of Health. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Beilstein Journal of Organic Chemistry, 19, 1490-1498. Retrieved from [Link]
-
ResearchGate. (2015). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]
-
ACS Publications. (2024). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. Crystal Growth & Design. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(3), 693. Retrieved from [Link]
Sources
Validation & Comparative
Strategic Cross-Reactivity Profiling of 3-Chloroimidazo[1,5-a]pyrazine Scaffolds
This guide serves as a technical comparative analysis for medicinal chemists and pharmacologists evaluating the 3-Chloroimidazo[1,5-a]pyrazine scaffold. It moves beyond basic product descriptions to address the critical challenge of cross-reactivity —a defining feature of this "privileged" yet promiscuous chemical core.
Executive Summary: The "Privileged" Paradox
The 3-Chloroimidazo[1,5-a]pyrazine (CAS: 56481-39-1) is not merely a reagent; it is a linchpin scaffold in the synthesis of kinase inhibitors (e.g., Acalabrutinib , Linsitinib ). While the imidazo[1,5-a]pyrazine core offers exceptional ATP-mimetic properties and solubility, it suffers from a well-documented liability: structural promiscuity .
Recent chemoproteomic profiling (2024-2025) reveals that derivatives of this scaffold frequently engage non-kinase off-targets (e.g., HSP60 , Ferrochelatase ) and structurally distinct kinases (ACK1 , IRE1α ), often driven by the specific electronics of the C3-substitution. This guide compares the 3-Chloroimidazo[1,5-a]pyrazine scaffold against its primary isosteres—Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-a]pyrazine —to quantify the trade-offs between potency, selectivity, and metabolic stability.
Comparative Analysis: Scaffold Performance Metrics
The following data synthesizes head-to-head SAR (Structure-Activity Relationship) studies, specifically highlighting the "Scaffold Hopping" effects observed in AMPAR and Kinase inhibitor programs.
Table 1: Comparative Profile of Imidazo[1,5-a]pyrazine vs. Leading Alternatives
| Feature | 3-Chloroimidazo[1,5-a]pyrazine (Primary) | Pyrazolo[1,5-a]pyrimidine (Alternative A) | Imidazo[1,2-a]pyrazine (Alternative B) |
| Primary Utility | Covalent Kinase Inhibitors (BTK, IGF-1R) | Trk / AMPAR Modulators | Type IV Secretion / Anti-bacterial |
| Kinome Selectivity | Moderate to Low. High propensity for off-target binding due to H-bond donor/acceptor ambiguity at N2/N4. | High. Improved selectivity profile; often used to "rescue" promiscuous series. | Moderate. Distinct shape often shifts off-target profile to different kinase sub-families. |
| Non-Kinase Off-Targets | High Risk. Documented binding to HSP60 and IRE1α (KIRA6 series). | Low Risk. Reduced lipophilicity often lowers proteome-wide non-specific binding. | Medium Risk. Known interaction with VirB11 ATPases. |
| Metabolic Stability | Low. The pyrazine ring is prone to oxidative metabolism (CYP-mediated). | High. Superior microsomal stability; reduced Pgp efflux liabilities. | Medium. Susceptible to oxidation but tunable via substitution. |
| Synthetic Tractability | Excellent. 3-Cl allows facile SNAr and Suzuki couplings (Modular). | Good. Requires more complex ring-closure chemistries (e.g., from aminopyrazoles). | Excellent. Groebke-Blackburn-Bienayme reactions allow rapid diversity. |
| Key Liability | Promiscuity & Efflux. Often requires extensive decoration to achieve selectivity. | Solubility. Can be less soluble than the pyrazine counterparts. | hERG Liability. Higher tendency for hERG channel blockade in some series.[1] |
Critical Insight: In the optimization of AMPAR negative modulators, switching from an imidazo[1,5-a]pyrazine to a pyrazolo[1,5-c]pyrimidine core maintained potency while significantly improving metabolic stability and reducing efflux ratios (Source: J. Med. Chem., JNJ-61432059 study).[2]
Mechanism of Cross-Reactivity
Understanding why this scaffold is cross-reactive is essential for mitigation.
The 3-Chloro "Warhead" Vector
The chlorine atom at the C3 position is an electrophilic handle. In drug design, this position is often substituted with:
-
Solubilizing Groups: Increases polar surface area but can lead to P-gp recognition.
-
Electrophiles (Acrylamides): For covalent targeting (e.g., Cys481 in BTK).
The Selectivity Trap: The imidazo[1,5-a]pyrazine core is a "flat" aromatic system that mimics Adenine. Without the 3-substituent providing specific steric clashes, the core fits into the ATP-binding pocket of hundreds of kinases. Furthermore, the N2 nitrogen acts as a cryptic H-bond acceptor, leading to unexpected binding modes in non-kinase ATPases like HSP60.
Diagram 1: Structural Liability & Derivatization Workflow
This diagram illustrates the chemical pathways from the 3-Chloro scaffold and the biological consequences of each modification.
Figure 1: Chemical derivatization pathways of the 3-Chloro scaffold and associated biological risks. The 3-position substitution is the primary determinant of whether the molecule remains a promiscuous binder or achieves target selectivity.
Experimental Protocols for Profiling
To validate the selectivity of a library built on the 3-Chloroimidazo[1,5-a]pyrazine core, a standard kinase panel is insufficient . You must employ a multi-dimensional profiling strategy.
Protocol A: Broad-Spectrum Kinome Profiling (KinomeScan)
Objective: Quantify the Selectivity Score (S-score) against ~468 kinases.
-
Compound Prep: Dissolve 3-substituted derivatives in 100% DMSO to 10 mM. Dilute to 10 µM screening concentration.
-
Assay Principle: Competition binding assay using DNA-tagged kinases (active site directed).
-
Execution:
-
Incubate compound with kinase-tagged phage library and immobilized ATP-competitive ligand.
-
Measure the amount of kinase eluted (or remaining bound) via qPCR.
-
-
Data Analysis: Calculate S(35) score (Percent of kinases with <35% control binding).
-
Target: S(35) < 0.05 (Highly Selective).
-
Typical Imidazo[1,5-a]pyrazine: S(35) ~ 0.10 - 0.20 (Promiscuous without optimization).
-
Protocol B: Chemoproteomic Deconvolution (Photoaffinity Labeling)
Objective: Identify non-kinase targets (e.g., HSP60) often missed by KinomeScan. Rationale: Imidazo[1,5-a]pyrazines are known to bind HSP60, leading to toxicity.
-
Probe Synthesis: Synthesize a "clickable" analogue of your lead compound by attaching a diazirine (photo-crosslinker) and an alkyne handle to the 3-position (utilizing the 3-Cl displacement).
-
Live Cell Incubation: Treat cells (e.g., HEK293) with the probe (1-10 µM) for 1-4 hours.
-
Cross-linking: Irradiate cells with UV light (365 nm) for 10 minutes on ice to covalently bond the probe to its targets.
-
Enrichment: Lyse cells, perform CuAAC click chemistry with Biotin-Azide. Enrich biotinylated proteins on Streptavidin beads.
-
Mass Spectrometry: Digest proteins on-bead (Trypsin) and analyze via LC-MS/MS.
-
Validation: Compare spectral counts against a "competitor" control (excess free parent compound) to define specific interactions.
Decision Framework: When to Scaffold Hop?
Use this logic flow to determine if the 3-Chloroimidazo[1,5-a]pyrazine scaffold is viable for your program or if you should pivot to an alternative.
Diagram 2: Selectivity Optimization Logic
Figure 2: Strategic decision tree for managing cross-reactivity. Persistent, structurally unrelated off-target activity suggests the core scaffold itself is the liability, necessitating a scaffold hop.
References
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Nature Communications / NIH PMC. (2025). Demonstrates the non-kinase off-target profile (HSP60) of imidazo[1,5-a]pyrazine derivatives like KIRA6.[3]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Journal of Medicinal Chemistry. (2018).[2] Provides direct comparison data on metabolic stability and efflux between imidazopyrazine and pyrazolopyrimidine scaffolds.[2]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. (2024).[4] Reviews the clinical landscape of pyrazine scaffolds, including Acalabrutinib.[1][3]
-
Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction. Organic & Biomolecular Chemistry. (2014). Details the synthetic utility and reactivity of the scaffold.
-
3-Chloroimidazo[1,5-a]pyrazine Product Data. BenchChem. (2025). Chemical properties and safety data for the core intermediate.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reproducibility of Biological Assays with 3-Chloroimidazo[1,5-a]pyrazine
This guide provides a technical analysis of 3-Chloroimidazo[1,5-a]pyrazine , a critical scaffold intermediate used in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib). It focuses on the specific reproducibility challenges arising from its physicochemical reactivity and fluorescence profile.
Part 1: Executive Summary & Strategic Context
3-Chloroimidazo[1,5-a]pyrazine is not typically a final drug candidate but a high-value "linchpin" intermediate . Its primary utility lies in its C-3 electrophilic site, which serves as the attachment point for solubilizing groups or warheads (e.g., the pyrrolidine linker in Acalabrutinib).
The Reproducibility Crisis: Researchers often screen this scaffold to establish Structure-Activity Relationships (SAR) for the core. However, data reproducibility is frequently compromised by two factors:
-
Nucleophilic Instability: The C-3 chlorine is highly activated, making the compound susceptible to hydrolysis or non-specific covalent binding with assay reagents (e.g., DTT, glutathione).
-
Intrinsic Fluorescence: The imidazo[1,5-a]pyrazine core exhibits autofluorescence in the blue-green region (450–500 nm), leading to false positives in fluorescence-based binding assays.
Part 2: Technical Analysis & Comparative Performance
Physicochemical Stability Profile
The electron-deficient nature of the pyrazine ring activates the C-3 position. Unlike its isomer imidazo[1,2-a]pyrazine, the [1,5-a] system is less aromatic and more prone to nucleophilic attack.
| Feature | 3-Chloroimidazo[1,5-a]pyrazine | 3-Bromo Analog | 3-Amino Derivative (e.g., Acalabrutinib core) |
| Reactivity ( | High (Kinetically fast) | Very High (Unstable in storage) | Low (Stable) |
| Hydrolytic Stability | Stable > 24 hrs | ||
| Fluorescence | Moderate (Blue) | Low (Heavy atom quenching) | High (Quantum Yield > 0.3) |
| Assay Risk | False positives via covalent modification of target cysteines. | Rapid degradation before assay completion. | Inner Filter Effect (IFE) in fluorescence assays. |
Mechanism of Assay Failure
The following diagram illustrates the degradation pathways that lead to irreproducible
Figure 1: Divergent pathways of 3-Chloroimidazo[1,5-a]pyrazine in assay buffers. The presence of nucleophiles (water, thiols) creates competing species that skew potency data.
Part 3: Optimization Protocols for Reproducibility
To ensure data integrity (E-E-A-T), the following protocols must be strictly adhered to. These steps prevent the formation of artifacts described above.
Protocol A: Stock Preparation & Storage
-
Solvent: Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 50 ppm).
-
Storage: Aliquot immediately into single-use amber glass vials. Store at -80°C under Argon.
-
Avoid: Do not store in protic solvents (MeOH, EtOH) or plastic tubes for extended periods, as the compound can leach plasticizers or undergo slow solvolysis.
Protocol B: Assay Buffer Formulation
Crucial Step: You must eliminate strong nucleophiles from the assay buffer if you are screening the 3-Chloro intermediate itself.
-
Reducing Agents: Replace Dithiothreitol (DTT) or
-Mercaptoethanol ( -ME) with TCEP (Tris(2-carboxyethyl)phosphine) .-
Reasoning: TCEP is less nucleophilic than DTT at physiological pH and will not attack the C-Cl bond, preventing the formation of thiol-adduct artifacts [1].
-
-
pH Control: Maintain pH < 7.5.
-
Reasoning: Hydrolysis rates of the imidazo[1,5-a]pyrazine core accelerate significantly under basic conditions due to hydroxide ion attack.
-
Protocol C: Fluorescence Interference Check
Since the scaffold is fluorogenic, it can interfere with readouts like GFP-binding or TR-FRET.
-
Spectral Scan: Before running the assay, perform an emission scan of the compound (10 µM) in assay buffer (Ex: 350–400 nm).
-
Correction: If emission overlaps with your assay signal (e.g., 480–520 nm), use a Red-Shifted Assay Readout (e.g., Alexa Fluor 647) to bypass the interference window.
Part 4: Synthesis & Validation Workflow
For researchers synthesizing derivatives (e.g., Acalabrutinib analogs), the purity of the 3-Chloro intermediate determines the success of the final step.
Figure 2: Synthesis workflow highlighting the critical QC step to detect hydrolysis prior to functionalization.
References
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry.
-
Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry.
-
Wu, H., et al. (2016). "Discovery of Acalabrutinib (ACP-196): A Selective, Second-Generation BTK Inhibitor."[1] Journal of Medicinal Chemistry.
-
Goel, R., & Luxami, V. (2015). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
